N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide
Description
This compound belongs to a class of pyrimidinone-based acetamides characterized by a sulfur-linked pyrimidinone core and an arylacetamide moiety. Its molecular formula is C₁₇H₂₁N₃O₄S, with a molecular weight of 363.43 g/mol. Key structural features include:
- A 4-propyl-6-oxo-1,6-dihydropyrimidin-2-yl group, providing a tautomeric system capable of hydrogen bonding.
- A 2,4-dimethoxyphenyl substituent on the acetamide nitrogen, contributing electron-donating effects and enhanced solubility.
- A sulfanyl (-S-) linker between the pyrimidinone and acetamide groups, influencing conformational flexibility and redox stability.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-5-11-8-15(21)20-17(18-11)25-10-16(22)19-13-7-6-12(23-2)9-14(13)24-3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWUGICIXPUGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Molecular Formula
- Molecular Formula : C17H21N3O4S
- Molecular Weight : 357.43 g/mol
Structural Features
The compound features a dihydropyrimidine ring which is known for various biological activities, along with a sulfanyl group that may enhance its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.28 | |
| HEPG2 (Liver Cancer) | 8.107 | |
| A549 (Lung Cancer) | 8.0 | |
| Jurkat E6.1 (T-cell Leukemia) | 10.79 |
The anticancer activity of this compound is believed to involve:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases 3, 8, and 9, leading to increased DNA fragmentation and cell cycle arrest at the G1 phase .
- Inhibition of Kinase Activity : It has been shown to inhibit ERK1/2 kinase activity, which is crucial for cancer cell proliferation .
Structure-Activity Relationship (SAR)
The incorporation of specific substituents in the compound's structure enhances its biological activity:
- Trifluoromethyl Group : This group has been associated with increased cytotoxicity compared to other substituents .
- Dihydropyrimidine Ring Modifications : Variations in this ring structure can significantly alter the compound's potency against different cancer types .
Study on Anticancer Activity
A comprehensive study evaluated the cytotoxic effects of various thiadiazole derivatives, including those related to this compound. The findings indicated that these compounds exhibited promising anticancer activity across multiple cell lines with lower toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrimidinone Ring
2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide ()
- Pyrimidinone substitution: 4-propyl group.
- Key differences: The absence of methoxy groups reduces solubility (logP increases). Predicted pKa: 8.16 (vs.
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide ()
- Pyrimidinone substitution: 5-(4-ethylphenylsulfonyl) group.
- Higher molecular weight (489.56 g/mol) compared to the target compound (363.43 g/mol) .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on substituent effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
